molecular formula C11H12BrN B3057905 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane CAS No. 86215-40-9

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

Cat. No. B3057905
CAS RN: 86215-40-9
M. Wt: 238.12 g/mol
InChI Key: KHJRUTSPEDPIBP-UHFFFAOYSA-N
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Description

The compound “1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane” is a bicyclic compound with a bromophenyl group attached. Bicyclic compounds are a type of organic compound with two fused or bridged ring structures . The presence of the bromophenyl group suggests that this compound might have been synthesized using a bromination reaction .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions including bromination and ring-closing reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a bicyclic ring and a bromophenyl group. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The bromophenyl group, for example, could be involved in electrophilic aromatic substitution reactions . The bicyclic ring could also undergo reactions depending on its specific structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of the bromophenyl group would all influence its properties .

Scientific Research Applications

Synthesis Methods and Challenges

Compounds with the 1-heteroaryl-3-azabicyclo[3.1.0]hexane architecture, which include 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, are of significant interest in pharmaceutical research. However, their synthesis remains a challenge. An efficient approach to synthesize these compounds involves Suzuki-Miyaura and Chan-Evans-Lam coupling reactions of tertiary trifluoroborate salts, which is compatible with a wide range of aryl and heteroaryl bromides and chlorides (Harris et al., 2017).

Versatile Intermediates for Pharmacologically Active Compounds

Azabicyclo[3.1.0]hexane-1-ols, which can be derived from 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane, serve as versatile intermediates for the asymmetric synthesis of pharmacologically active products. They undergo selective rearrangement and unusual ring cleavage, leading to the formation of pyrrolidinones and other compounds with significant biological activity (Jida et al., 2007).

Biological Activity and Novel Synthesis Methods

The 1-azabicyclo[3.1.0]hexane ring, a key moiety in natural products, exhibits biological activities against various organisms. Its modification, such as guanidyl modification, is crucial for its biological activity. Ficellomycin, for example, consists of this ring structure and demonstrates notable biological properties (Kurosawa et al., 2020).

properties

IUPAC Name

1-(4-bromophenyl)-3-azabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN/c12-10-3-1-8(2-4-10)11-5-9(11)6-13-7-11/h1-4,9,13H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJRUTSPEDPIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507978
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

CAS RN

86215-40-9
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86215-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of [2-aminomethyl-2-(4-bromo-phenyl)-cyclopropyl]-methanol (9.49 g, 37.02 mmol) in dichloroethane (120 mL), was added thionylchloride (3.2 mL, 44.4 mmol) at 0° C. and stirred for 2 h at r.t. After completion of the reaction as indicated by TLC, the reaction mixture was quenched with water (30 mL) at 0° C. Dichloroethane layer was separated from the acidic layer and discarded. The acidic layer was neutralized with sodium bicarbonate at 0° C. till pH=8 and extracted with 5% methanol in DCM (3×300 mL). The combined organic layers were dried over anhydrous sodium sulphate and concentrated to yield the title compound in crude form (5.20 g, 59%) as white gel, which was used as such in the next step.
Quantity
9.49 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane
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1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane

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